

Structural Analysis of 5-(3-Nitrophenyl)isoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: **5-(3-Nitrophenyl)isoxazole**

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Abstract

This technical guide provides a comprehensive structural analysis of **5-(3-Nitrophenyl)isoxazole**, a heterocyclic compound of interest in medicinal chemistry. The document outlines a putative synthesis protocol, detailed spectroscopic characterization, and a computational analysis of its structural parameters. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogues and established principles of organic chemistry to present a robust profile of the molecule. Potential biological activities are discussed in the context of related nitrophenyl-substituted isoxazoles, suggesting avenues for future research. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of a nitrophenyl group can further modulate the electronic properties and biological activity of the isoxazole

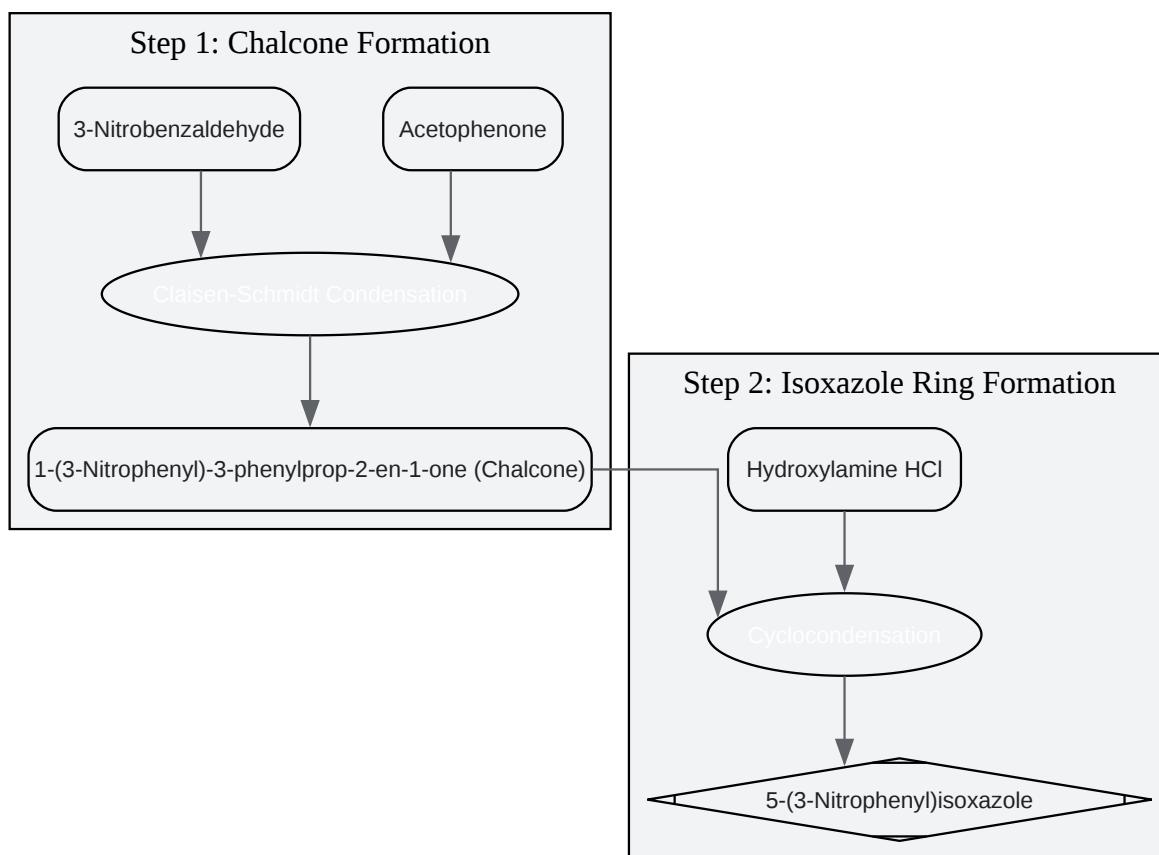
core. This guide focuses on the structural elucidation of **5-(3-Nitrophenyl)isoxazole**, providing a foundational understanding for researchers engaged in the design and development of novel therapeutic agents.

Synthesis and Characterization

The synthesis of **5-(3-Nitrophenyl)isoxazole** can be achieved through a well-established pathway involving the condensation of a chalcone with hydroxylamine hydrochloride.

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted below.



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Figure 1: Proposed synthetic workflow for **5-(3-Nitrophenyl)isoxazole**.

Experimental Protocols

2.2.1. Synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

- Dissolve 3-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
- Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature.
- Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
- Collect the precipitated solid by vacuum filtration, wash with water until neutral, and dry.
- Recrystallize the crude product from ethanol to obtain the pure chalcone.

2.2.2. Synthesis of **5-(3-Nitrophenyl)isoxazole**

- Dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
- Add a base such as sodium hydroxide or potassium hydroxide (2.0 eq) to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
- After cooling, pour the mixture into ice-cold water.
- Collect the precipitate by filtration, wash with water, and dry.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of closely related compounds.

Table 1: Predicted Spectroscopic Data for **5-(3-Nitrophenyl)isoxazole**

Technique	Predicted Data
¹ H NMR (CDCl ₃)	δ 8.60-8.70 (t, 1H, Ar-H), 8.30-8.40 (m, 1H, Ar-H), 8.10-8.20 (m, 1H, Ar-H), 7.60-7.70 (t, 1H, Ar-H), 7.40-7.50 (m, 3H, Ar-H of phenyl), 7.20-7.30 (m, 2H, Ar-H of phenyl), 6.90 (s, 1H, isoxazole-H4).
¹³ C NMR (CDCl ₃)	δ 170.5 (isoxazole C5), 163.0 (isoxazole C3), 148.5 (C-NO ₂), 135.0, 130.0, 129.5, 129.0, 127.0, 125.0, 123.0 (aromatic carbons), 98.0 (isoxazole C4).
IR (KBr, cm ⁻¹)	~3100 (Ar-H str.), ~1610 (C=N str.), ~1530 & ~1350 (asymmetric and symmetric NO ₂ str.), ~1450 (C=C str.), ~950 (isoxazole ring breathing).
Mass Spec. (EI)	m/z (%): 190 (M ⁺), 160 (M ⁺ - NO), 144 (M ⁺ - NO ₂), 115, 105, 77.

Structural Analysis

While a crystal structure for **5-(3-Nitrophenyl)isoxazole** is not publicly available, a combination of data from related structures and computational modeling provides a detailed insight into its molecular geometry.

Molecular Geometry

The structure of **5-(3-Nitrophenyl)isoxazole** consists of a planar isoxazole ring linked to a 3-nitrophenyl group at the 5-position. The dihedral angle between the isoxazole and the phenyl ring is expected to be relatively small, suggesting a near-coplanar arrangement which allows for some degree of electronic communication between the two ring systems.[1][2]

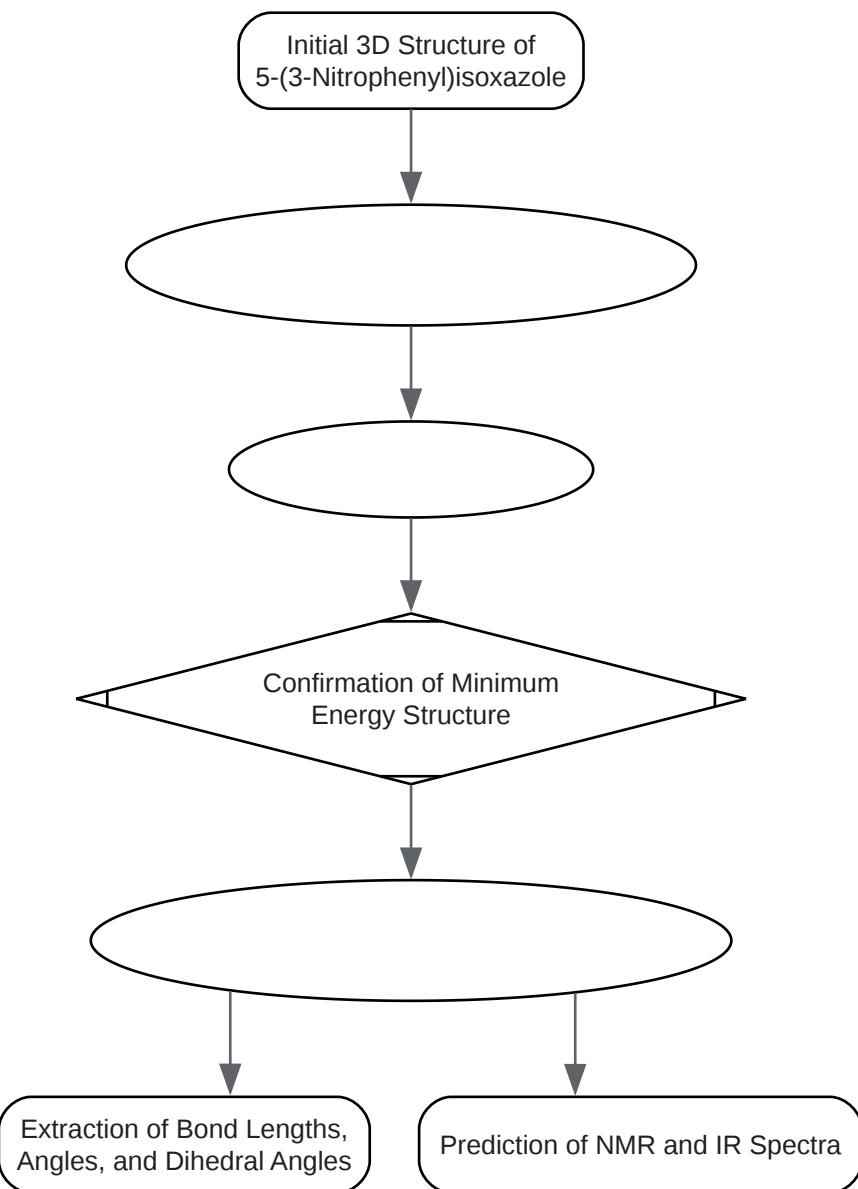
Table 2: Predicted Structural Parameters for **5-(3-Nitrophenyl)isoxazole**

Parameter	Predicted Value
<hr/>	
Bond Lengths (Å)	
O1-N2	1.41
N2-C3	1.31
C3-C4	1.42
C4-C5	1.36
C5-O1	1.34
C5-C(aromatic)	1.47
C(aromatic)-N(nitro)	1.48
N-O(nitro)	1.22
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**Bond Angles (°) **	
C5-O1-N2	105
O1-N2-C3	111
N2-C3-C4	110
C3-C4-C5	106
C4-C5-O1	108
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Dihedral Angle (°)	
Isoxazole Ring - Phenyl Ring	~15-20
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Note: These values are estimates based on crystallographic data of similar isoxazole derivatives.[\[1\]](#)[\[2\]](#)

Computational Analysis Workflow

A typical workflow for the computational structural analysis of such a molecule is outlined below.



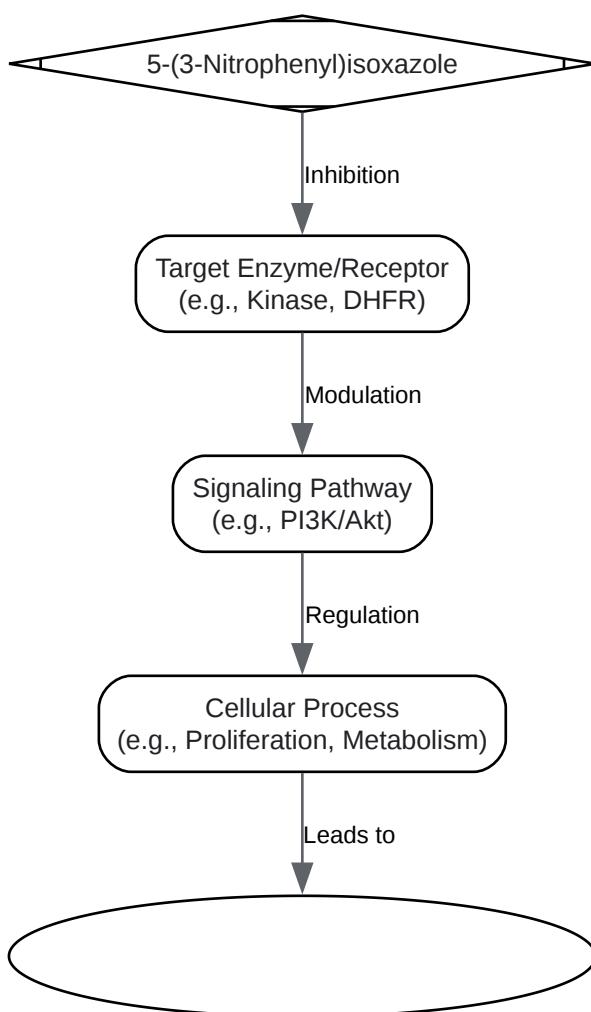
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Figure 2: Workflow for computational structural analysis.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of **5-(3-Nitrophenyl)isoxazole** have not been elucidated, many nitrophenyl-substituted isoxazoles have demonstrated potential as anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets.

A generalized potential mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway, or interference with microbial metabolic pathways.



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Figure 3: Generalized potential signaling pathway.

Conclusion

This technical guide provides a detailed, albeit partially predictive, structural analysis of **5-(3-Nitrophenyl)isoxazole**. The outlined synthetic protocol and compiled spectroscopic and structural data offer a valuable resource for researchers. The potential for this molecule to exhibit significant biological activity, based on the properties of related compounds, warrants further investigation into its specific mechanisms of action and therapeutic applications. The

provided workflows and data tables serve as a foundation for future experimental and computational studies on this and similar isoxazole derivatives.

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